molecular formula C11H23NS B13252833 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine

Cat. No.: B13252833
M. Wt: 201.37 g/mol
InChI Key: SLXYURULAIXLLT-UHFFFAOYSA-N
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Description

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine is a sulfur-containing piperidine derivative characterized by a thioether group (S-linked 2-methylpropyl substituent) attached via an ethyl chain to the piperidine ring. Its molecular formula is C₁₀H₂₁NS, with a molecular weight of 187.39 g/mol (calculated from C: 120.10, H: 21.21, N: 14.01, S: 32.07). The compound is structurally defined by:

  • A six-membered piperidine ring.
  • A flexible ethyl spacer connecting the ring to the sulfur atom.
  • A branched 2-methylpropyl (isobutyl) group at the sulfur center.

Its CAS registry number is 1250937-09-7 .

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

4-[2-(2-methylpropylsulfanyl)ethyl]piperidine

InChI

InChI=1S/C11H23NS/c1-10(2)9-13-8-5-11-3-6-12-7-4-11/h10-12H,3-9H2,1-2H3

InChI Key

SLXYURULAIXLLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCCC1CCNCC1

Origin of Product

United States

Preparation Methods

The synthesis of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine typically involves the reaction of piperidine with 2-[(2-methylpropyl)sulfanyl]ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the piperidine ring or the sulfanyl group.

Scientific Research Applications

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by influencing its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

The structural and functional attributes of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine are compared below with key analogs, focusing on molecular features, substituent effects, and physicochemical properties.

Structural Analogs and Key Differences

Table 1: Comparative Analysis of Piperidine and Related Sulfur-Containing Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Sulfur Position PSA (Ų) CAS Number
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine C₁₀H₂₁NS 187.39 Ethyl-(2-methylpropyl)sulfanyl Thioether (S-CH₂-C₃H₇) ~3.24* 1250937-09-7
4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride C₉H₁₇ClN₄OS 280.78 Ethyl-(5-methyltriazolyl)sulfanyl, morpholine ring Thioether (S-triazole) N/A Not specified
2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine C₂₅H₃₉N 355.32 Cyclohexylmethyl, 4-(2-methylpropyl)phenyl None 3.24 Not specified
Phosphonothioic acid, methyl-, O-(2-methylpropyl)O-[2-(1-piperidinyl)ethyl] ester C₁₂H₂₄NO₂PS 277.36 Phosphonothioate ester, piperidine-linked Thioate (S=PO) N/A 63387-49-5

*Note: PSA (polar surface area) for the target compound is inferred from structurally similar piperidine derivatives .

Detailed Analysis

Core Heterocycle Modifications
  • Piperidine vs. Morpholine : The morpholine analog (Table 1, Row 2) replaces the piperidine nitrogen with an oxygen atom, increasing polarity. However, the hydrochloride salt form enhances solubility compared to the neutral thioether in the target compound .
  • Phosphonothioic Esters: The phosphonothioate derivative (Row 4) replaces the thioether with a thioate (S=PO) group, introducing hydrolytic instability but enabling interactions with metalloenzymes .
Substituent Effects
  • Bulk and Lipophilicity : The cyclohexylmethyl-substituted piperidine (Row 3) exhibits significantly higher molecular weight (355.32 g/mol) and lipophilicity due to aromatic and aliphatic bulky groups, making it more suited for membrane penetration .
  • Triazole vs. Thioether : The triazole-containing morpholine derivative (Row 2) introduces hydrogen-bonding capacity via the triazole ring, contrasting with the purely hydrophobic 2-methylpropyl group in the target compound .
Sulfur Functionality
  • Thioether vs. Thioate: The thioether group in the target compound is less reactive than the thioate in phosphonothioic esters, which may undergo hydrolysis or redox reactions .

Biological Activity

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine, a compound featuring a piperidine ring with a sulfanyl group, has garnered attention for its potential biological activities. This article explores its interactions with various biological targets, synthesis methods, and implications for pharmacology.

Chemical Structure and Properties

The molecular structure of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine includes:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle.
  • Sulfanyl Group : Capable of forming covalent bonds with thiol groups in proteins.
  • 2-Methylpropyl Chain : Contributes to the compound's unique properties.

The molecular formula is C₉H₁₅NOS, and it has a molecular weight of approximately 183.29 g/mol.

The biological activity of this compound is primarily attributed to its structural components. The sulfanyl group can interact with various biological targets, influencing cellular processes such as signaling pathways and metabolic functions. Notably, it may act as an inhibitor or modulator for specific enzymes and receptors, including:

  • Neurotransmitter Receptors : Potentially influencing neurotransmission and related physiological effects.
  • Cytochrome P450 Enzymes : Involved in drug metabolism, suggesting implications in pharmacokinetics.

Pharmacological Applications

Research indicates that piperidine derivatives, including 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine, are explored for various therapeutic potentials:

  • Analgesic Properties : Potential use in pain management.
  • Antipsychotic Effects : Investigated for their capacity to modulate neurotransmitter systems.

Case Studies and Experimental Data

  • Cell Signaling Studies :
    • Interaction with the MAPK/ERK pathway has been observed, crucial for cell proliferation and differentiation .
    • Modulation of gene expression related to metabolic processes was noted, affecting cellular metabolism .
  • Inhibition Studies :
    • The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which may lead to altered drug metabolism .
  • Synthetic Pathways :
    • The synthesis typically involves several steps, including the formation of the piperidine ring and the introduction of the sulfanyl group through nucleophilic substitution reactions .

Comparative Analysis

Property4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidineRelated Piperidine Derivatives
Molecular FormulaC₉H₁₅NOSVaries
Molecular Weight183.29 g/molVaries
Biological TargetsNeurotransmitter receptors, Cytochrome P450Various
Therapeutic PotentialAnalgesic, AntipsychoticVaries
Mechanism of ActionEnzyme inhibition, receptor modulationVaries

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